molecular formula C12H14F2O2 B2363946 Ethyl 2-(2,5-dimethylphenyl)-2,2-difluoroacetate CAS No. 272440-70-7

Ethyl 2-(2,5-dimethylphenyl)-2,2-difluoroacetate

Cat. No.: B2363946
CAS No.: 272440-70-7
M. Wt: 228.239
InChI Key: PKFAWWWWIJYIOZ-UHFFFAOYSA-N
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Description

Ethyl 2-(2,5-dimethylphenyl)-2,2-difluoroacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a difluoroacetate group attached to a 2,5-dimethylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2,5-dimethylphenyl)-2,2-difluoroacetate typically involves the esterification of 2-(2,5-dimethylphenyl)-2,2-difluoroacetic acid with ethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,5-dimethylphenyl)-2,2-difluoroacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The difluoroacetate group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 2-(2,5-dimethylphenyl)-2,2-difluoroacetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Ethyl 2-(2,5-dimethylphenyl)-2,2-difluoroacetate exerts its effects involves interactions with specific molecular targets. The difluoroacetate group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity and function. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(2,5-dimethylphenyl)-2-fluoroacetate
  • Ethyl 2-(2,5-dimethylphenyl)-2-chloroacetate
  • Ethyl 2-(2,5-dimethylphenyl)-2-bromoacetate

Uniqueness

Ethyl 2-(2,5-dimethylphenyl)-2,2-difluoroacetate is unique due to the presence of two fluorine atoms in the difluoroacetate group. This structural feature imparts distinct chemical properties, such as increased stability and reactivity, compared to its mono-fluorinated or halogenated analogs. The difluoroacetate group also enhances the compound’s ability to participate in specific chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

ethyl 2-(2,5-dimethylphenyl)-2,2-difluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2O2/c1-4-16-11(15)12(13,14)10-7-8(2)5-6-9(10)3/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKFAWWWWIJYIOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=C(C=CC(=C1)C)C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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